4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline is a chlorinated derivative of phenol. Its chemical formula is C12H6Cl4O2, and it has a molecular weight of 323.99 g/mol. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Vorbereitungsmethoden
The synthesis of 4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline involves the chlorination of phenol derivatives. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may involve large-scale chlorination processes with stringent safety measures due to the toxic nature of the reagents and products involved .
Analyse Chemischer Reaktionen
4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The pathways involved may include oxidative stress and disruption of membrane integrity.
Vergleich Mit ähnlichen Verbindungen
4,5-Dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline can be compared with other chlorinated phenol derivatives such as:
2,4-Dichlorophenol: Similar in structure but lacks the additional chlorine atoms and the methylaniline group.
2,4,5-Trichlorophenol: Contains an additional chlorine atom compared to this compound.
Pentachlorophenol: Contains five chlorine atoms and is used as a pesticide and disinfectant.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylaniline group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
832734-07-3 |
---|---|
Molekularformel |
C13H9Cl4NO |
Molekulargewicht |
337.0 g/mol |
IUPAC-Name |
4,5-dichloro-2-(2,4-dichlorophenoxy)-N-methylaniline |
InChI |
InChI=1S/C13H9Cl4NO/c1-18-11-5-8(15)9(16)6-13(11)19-12-3-2-7(14)4-10(12)17/h2-6,18H,1H3 |
InChI-Schlüssel |
QOMSWRILWAGNBF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.